1-Propoxy-2-propanol
Overview
Description
1-Propoxy-2-propanol, also known as this compound, is a useful research compound. Its molecular formula is C6H14O2 and its molecular weight is 118.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.46 mmiscible with water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Propylene Glycols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interactions in Binary Liquid Mixtures :
- A study of 1-propoxy-2-propanol with amines showed strong hetero association among the components, confirmed by thermodynamic properties calculated from density, speed of sound, and viscosity measurements. This indicates potential applications in understanding and designing liquid mixtures with specific properties (Dubey & Dhingra, 2020).
Photodissociation Dynamics :
- Research on the 193.3-nm photodissociation dynamics of 1-propanol and 2-propanol revealed insights into primary H-atom production channels in ultraviolet photodissociation, which could inform studies in photochemistry and atmospheric sciences (Zhou, Yuan, & Zhang, 2003).
Isobaric Vapor-Liquid Equilibria :
- A dynamic recirculation apparatus was used to study isobaric phase equilibria of binary this compound mixtures with water and alcohols at reduced pressure. This research provides valuable data for chemical engineering and process design (Ramsauer, Neueder, & Kunz, 2008).
Liquid-Phase Glycerol Hydrogenolysis :
- A study investigated the conversion of glycerol into 1,2-propanediol using 2-propanol as a hydrogen source, providing insights into sustainable chemical processes and catalyst design (Gandarias et al., 2011).
Acoustic, Volumetric, Transport, and Spectral Studies :
- Investigations into the binary mixtures of 1-tert-butoxy-2-propanol with alcohols through measured densities, speeds of sound, and viscosities offer important data for understanding molecular interactions in liquid mixtures (Dubey & Kaur, 2015).
Acute Toxicity and Primary Irritancy :
- Research on the acute toxicity and primary irritancy of this compound highlights its potential hazards in industrial and laboratory settings, emphasizing the importance of safety measures (Ballantyne, Myers, & Losco, 1988).
Safety and Hazards
1-Propoxy-2-propanol is a flammable liquid and vapor. It causes skin irritation and serious eye irritation . In the event of a fire, harmful products of combustion such as CO and CO2 may be produced . It is advised to keep the container tightly closed and away from heat, sparks, open flames, and hot surfaces .
Mechanism of Action
Target of Action
1-Propoxy-2-propanol is a chemical compound with the molecular formula C6H14O2 It’s known that this compound has significant interactions with amines .
Mode of Action
It’s known that this compound forms strong intermolecular interactions with diisopropylamine and dibutylamine, while it forms weak interactions with tributylamine . These interactions could potentially influence the compound’s behavior in various applications.
Biochemical Pathways
The compound’s interactions with amines suggest that it may influence pathways involving these molecules .
Pharmacokinetics
Its physical properties such as density (0885 g/mL at 25 °C), boiling point (149 °C at 01 MPa), and refractive index (1411) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It’s known that the compound has significant interactions with amines , which could potentially result in various molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
It has been found to form binary mixtures with amines, indicating potential interactions with biomolecules . The presence of strong intermolecular interactions among unlike molecules in binary mixtures of 1-Propoxy-2-propanol with diisopropylamine and dibutylamine has been revealed .
Cellular Effects
It is known to cause skin irritation and serious eye irritation
Molecular Mechanism
Its structure is available as a 2D Mol file or as a computed 3D SD file , which could potentially be used to study its interactions with biomolecules.
Temporal Effects in Laboratory Settings
It has been studied in binary mixtures with amines at temperatures between 298.15 to 308.15 K .
Metabolic Pathways
It has been found to form binary mixtures with amines , suggesting potential involvement in amine-related metabolic pathways.
Properties
IUPAC Name |
1-propoxypropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-3-4-8-5-6(2)7/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENFUOGYJVOCRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5029217 | |
Record name | 1-Propoxy-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5029217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a mild odor of ether; Hygroscopic; [CHEMINFO] | |
Record name | 2-Propanol, 1-propoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propoxy-2-propanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2920 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
150.2 °C | |
Record name | 1-PROPOXY-2-PROPANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6482 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
48 °C (118 °F) - closed cup | |
Record name | 1-PROPOXY-2-PROPANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6482 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible with water | |
Record name | 1-PROPOXY-2-PROPANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6482 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8886 g/cu cm at 20 °C | |
Record name | 1-PROPOXY-2-PROPANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6482 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.7 [mmHg], 2.2125 mm Hg at 25 °C | |
Record name | 1-Propoxy-2-propanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2920 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1-PROPOXY-2-PROPANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6482 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
1569-01-3 | |
Record name | 1-Propoxy-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1569-01-3 | |
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Record name | 1-Propoxy-2-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanol, 1-propoxy- | |
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Record name | 1-Propoxy-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5029217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-propoxypropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.885 | |
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Record name | 1-PROPOXY-2-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/152BY1743W | |
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Record name | 1-PROPOXY-2-PROPANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6482 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Precursor scoring | Relevance Heuristic |
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